Cyclohexyl 2-aminoacetate
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Overview
Description
Cyclohexyl 2-aminoacetate is an organic compound with the molecular formula C8H15NO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-aminoacetate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with glycine ethyl ester in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process begins with the mixing of cyclohexylamine and glycine ethyl ester in a solvent such as ethanol. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed for several hours. After completion, the product is isolated and purified using techniques like chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-aminoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into cyclohexyl 2-aminoethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions
Major Products
The major products formed from these reactions include this compound oxide, cyclohexyl 2-aminoethanol, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Cyclohexyl 2-aminoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of cyclohexyl 2-aminoacetate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects .
Comparison with Similar Compounds
Cyclohexyl 2-aminoacetate can be compared with other similar compounds such as:
Cyclohexyl 2-aminoethanol: Similar in structure but with an alcohol group instead of an ester.
Cyclohexyl 2-aminoethanesulfonic acid: Contains a sulfonic acid group, making it more acidic and water-soluble.
Cyclohexyl 2-aminoacetamide: An amide derivative with different reactivity and solubility properties .
These comparisons highlight the unique properties of this compound, such as its ester functionality, which imparts specific reactivity and solubility characteristics.
Biological Activity
Cyclohexyl 2-aminoacetate, particularly in its hydrochloride form, has garnered attention for its diverse biological activities, primarily as a phosphodiesterase inhibitor. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound hydrochloride (CyH2AA·HCl) is characterized by its molecular formula C8H15ClN2O2 and a molecular weight of approximately 195.68 g/mol. The compound features a cyclohexyl group attached to an aminoacetic acid structure, enhancing its stability and bioavailability in physiological environments.
The primary mechanism of action for this compound involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterases, the compound modulates levels of cyclic adenosine monophosphate (cAMP) within cells, which is crucial for various physiological processes such as:
- Regulation of nerve transmission : CyH2AA·HCl interacts with glycine receptors, which are vital for neurotransmission in the central nervous system.
- Potential anti-inflammatory effects : Modulating cAMP levels can influence inflammatory responses.
Phosphodiesterase Inhibition
This compound has been identified as a phosphodiesterase inhibitor, which suggests its potential in treating conditions related to cAMP dysregulation. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity, making CyH2AA·HCl a candidate for further pharmacological exploration.
Glycine Receptor Modulation
The compound serves as a glycine prodrug, designed to deliver glycine effectively within the body. Studies have shown that it can enhance glycine receptor activity, potentially offering therapeutic benefits in neurological disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds exhibiting similar structural features. The following table summarizes key similarities and differences:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound hydrochloride | C₈H₁₅ClN₂O₂ | Phosphodiesterase inhibitor |
Methyl 2-amino-2-cyclohexylacetate | C₉H₁₅N₂O₂ | Phosphodiesterase inhibitor |
(R)-2-amino-2-cyclohexylacetic acid | C₈H₁₅N₃O₂ | Neuroprotective effects |
Ethyl 2-amino-3-cyclopropanecarboxylate | C₉H₁₃N₃O₂ | Anticonvulsant properties |
This comparison highlights the unique structural attributes of this compound that may influence its pharmacological profile and efficacy.
Case Studies and Research Findings
- Study on Glycine Receptor Interaction : A study published in the European Journal of Pharmacology explored the interaction of this compound with glycine receptors, demonstrating significant modulation of receptor activity that could lead to therapeutic applications in neurodegenerative diseases.
- Pharmacokinetic Studies : Research indicated that the cyclohexyl group enhances the compound's stability against gastrointestinal degradation, improving its bioavailability when administered orally. This characteristic is critical for developing effective oral medications based on this compound.
- Potential Anti-inflammatory Applications : Further studies have suggested that by modulating cAMP levels, this compound may exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
cyclohexyl 2-aminoacetate |
InChI |
InChI=1S/C8H15NO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2 |
InChI Key |
MFXJVHXNGXYJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CN |
Origin of Product |
United States |
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